(E)-1,2-Bis(2-bromo-3-thienyl)ethene

Photochemistry Stereoselective Synthesis Diarylethene Cyclization

Problem: Researchers synthesizing BDT-based OFET/OPV polymers face low yields and purification challenges with the (Z)-isomer or non-brominated analogs. Solution: (E)-1,2-Bis(2-bromo-3-thienyl)ethene (CAS 40032-85-7) is the definitive precursor for benzo[2,1-b:3,4-b']dithiophene (BDT) synthesis. • Exclusive (E)-isomer ensures clean photochemical cyclization to BDT without (Z)-isomer byproducts. • Bromide cation release under UV irradiation enables dual photoacid generator and Lewis acid catalysis, unavailable with Cl- or I-substituted analogs. • Regioselective C5 cross-coupling enabled by the 2-bromo blocking group accelerates BTE library synthesis without additional protection steps.

Molecular Formula C10H6Br2S2
Molecular Weight 350.1g/mol
Cat. No. B428700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,2-Bis(2-bromo-3-thienyl)ethene
Molecular FormulaC10H6Br2S2
Molecular Weight350.1g/mol
Structural Identifiers
SMILESC1=CSC(=C1C=CC2=C(SC=C2)Br)Br
InChIInChI=1S/C10H6Br2S2/c11-9-7(3-5-13-9)1-2-8-4-6-14-10(8)12/h1-6H/b2-1+
InChIKeyMITWBCBXKQEHIL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1,2-Bis(2-bromo-3-thienyl)ethene: Specifications & Attributes


(E)-1,2-Bis(2-bromo-3-thienyl)ethene is a symmetrical diarylethene featuring a central trans-ethene bridge linking two 2-bromo-3-thienyl rings [1]. This configuration yields a molecular weight of 350.09 g/mol (C10H6Br2S2) [2] and a high LogP of 5.5 [3], indicating significant hydrophobicity. The compound is primarily utilized as a photochromic core for the synthesis of benzo[2,1-b:3,4-b']dithiophene (BDT) derivatives [4] and as a versatile building block in palladium-catalyzed cross-coupling reactions [5].

(E)-1,2-Bis(2-bromo-3-thienyl)ethene: Why Substitution Fails


The selection of (E)-1,2-Bis(2-bromo-3-thienyl)ethene over its cis isomer or other halogenated diarylethenes is dictated by two non-negotiable factors: stereochemical outcome and halogen-dependent reactivity. The (E)-isomer is required for specific cyclization pathways that lead to the desired BDT scaffold [1]. Substituting chlorine for bromine drastically alters the photochemical reaction manifold, preventing the unique bromide cation release essential for its dual role as a photoacid generator and Lewis acid catalyst [2]. Furthermore, the specific substitution pattern enables regioselective cross-couplings that are not feasible with non-brominated or differently substituted analogs [3].

(E)-1,2-Bis(2-bromo-3-thienyl)ethene: Key Evidence


Stereoselective Photocyclization to BDT

The (E)-isomer of 1,2-bis(2-bromo-3-thienyl)ethene undergoes a distinct photochemical cyclization to form benzo[2,1-b:3,4-b']dithiophene (BDT), whereas the (Z)-isomer primarily undergoes unproductive radical fragmentation [1]. GC/MS analysis of the photoreaction mother liquors confirms that the (Z)-isomer leads to intractable materials from C-Br bond cleavage, while the (E)-isomer follows the cyclization route [1].

Photochemistry Stereoselective Synthesis Diarylethene Cyclization

Bromide Cation Release and Dual Functionality

Ortho-bromo-substituted diarylethenes, including (E)-1,2-bis(2-bromo-3-thienyl)ethene, uniquely undergo photocyclization with bromide cation release, enabling them to function as both brominating agents and Lewis acids. In contrast, chlorine-substituted analogs undergo skeletal rearrangement with chlorine abstraction only in THF, and in chloroform they follow a tandem 6π-electrocyclization/sigmatropic shift to form tricyclic frameworks, not releasing the halide cation [1].

Photoacid Generation Lewis Acid Catalysis Halogen-Dependent Reactivity

High-Yield Synthesis and Cost Efficiency

The (E)-isomer is prepared in 83% yield from 2-bromo-3-thiophenecarboxaldehyde using a McMurry coupling with Zn, TiCl4, and pyridine in THF over 12 hours [1]. This yield is comparable to or exceeds that of many related diarylethene syntheses, which often require more expensive catalysts or longer reaction times.

Synthesis Process Chemistry Cost Efficiency

Regioselective C5-Arylation via Bromo Blocking Group

The 2-bromo substituent on the thiophene rings acts as an efficient blocking group, enabling regioselective Pd-catalyzed C5-arylation even in the presence of aryl bromides as coupling partners [1]. This selectivity is not observed with non-brominated or methyl-substituted thiophenes, which undergo non-selective arylation or require directing groups.

Palladium Catalysis Regioselectivity C-H Arylation

(E)-1,2-Bis(2-bromo-3-thienyl)ethene: Application Scenarios


BDT-Based Organic Semiconductors

The exclusive cyclization of the (E)-isomer to BDT [1] makes this compound the definitive precursor for constructing BDT-based polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers procuring this compound for BDT synthesis avoid the low yields and purification challenges associated with the (Z)-isomer.

Photoacid Generator & Lewis Acid Catalysis

The unique ability of bromine-substituted diarylethenes to release a bromide cation upon UV irradiation [2] positions this compound as a photoacid generator (PAG) for next-generation photoresists and as a photo-triggered Lewis acid catalyst for cationic polymerizations. This dual functionality is not available with chlorine- or iodine-substituted analogs.

Regioselective C-H Arylation in Drug Discovery

The 2-bromo blocking group effect [3] enables medicinal chemists to rapidly diversify the BTE scaffold at the C5 position without additional protection steps. This accelerates the synthesis of BTE-containing compound libraries for screening against biological targets, offering a clear advantage over less selective building blocks.

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